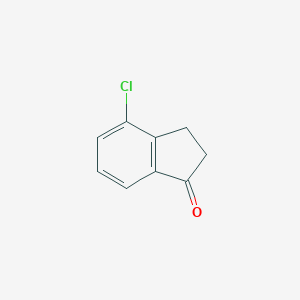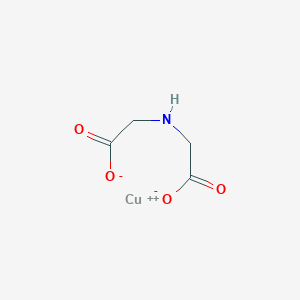
Acétate d'éthyle (4-méthylthiophényle)
Vue d'ensemble
Description
Ethyl (4-methylthiophenyl)acetate, also known as 4-methylthiophenyl ethyl acetate, is a naturally occurring chemical compound found in many types of plants. It is a derivative of thiophene, a compound that is widely used in the pharmaceutical, agricultural, and food industries. This compound has many different applications and can be used in a variety of ways.
Applications De Recherche Scientifique
Synthèse Organique
L'acétate d'éthyle (4-méthylthiophényle) est utilisé en synthèse organique comme élément constitutif de diverses réactions chimiques. Sa structure lui permet de subir des transformations qui peuvent conduire à la formation de molécules complexes. Par exemple, il peut participer à des réactions de couplage croisé pour créer de nouvelles liaisons carbone-carbone, ce qui est fondamental dans la synthèse de composés organiques plus importants .
Pharmacologie
En recherche pharmacologique, l'acétate d'éthyle (4-méthylthiophényle) peut servir de précurseur pour la synthèse de candidats médicaments. Son squelette moléculaire peut être incorporé dans des agents thérapeutiques potentiels, en particulier ceux ciblant des affections où les composés soufrés sont d'intérêt .
Science des Matériaux
Le composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques. Son groupe thiophényle peut contribuer aux propriétés conductrices des polymères ou des petites molécules lorsqu'il est utilisé comme monomère ou dopant .
Recherche Agricole
L'acétate d'éthyle (4-méthylthiophényle) pourrait être étudié pour son rôle en chimie agricole, comme la synthèse de nouveaux pesticides ou herbicides. La partie soufrée de la molécule pourrait être essentielle pour interagir avec les cibles biologiques des ravageurs ou des mauvaises herbes .
Études Environnementales
Ce composé pourrait être étudié pour son impact environnemental, en particulier dans le contexte de ses produits de dégradation et de leur biodégradabilité. Comprendre son comportement dans l'environnement peut informer ses pratiques d'utilisation et d'élimination sûres .
Biochimie
En biochimie, l'acétate d'éthyle (4-méthylthiophényle) peut être utilisé pour étudier les interactions protéiques et la cinétique enzymatique. Il pourrait agir comme un substrat ou un inhibiteur dans des tests enzymatiques, aidant à élucider la fonction des composés soufrés dans les systèmes biologiques .
Mécanisme D'action
Target of Action
Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Propriétés
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-27-2 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [4-(methylthio)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)



![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)






